
2-Methyl-5-nitrothiophene
Overview
Description
2-Methyl-5-nitrothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its nitro group at the 5-position and a methyl group at the 2-position. Thiophene derivatives, including this compound, are widely studied due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Scientific Research Applications
2-Methyl-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Future Directions
While specific future directions for 2-Methyl-5-nitrothiophene are not available, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
2-Methyl-5-nitrothiophene is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The nitro group in the this compound molecule could potentially undergo reduction in the body, leading to the formation of reactive intermediates . These intermediates may interact with biological targets, leading to the observed effects.
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that thiophene derivatives may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the nitro group could potentially influence the compound’s pharmacokinetic properties, as nitro groups are known to undergo metabolic reduction .
Result of Action
Given the range of biological effects exhibited by thiophene derivatives, it is likely that this compound could have a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-nitrothiophene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and enzymes, potentially inhibiting their activity . This interaction can affect the metabolic pathways and the overall biochemical processes within the cell.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense . Additionally, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. The nitro group in the compound can undergo reduction to form reactive intermediates that can covalently bind to proteins and enzymes . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained oxidative stress and alterations in cellular metabolism . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that chronic exposure can lead to tissue damage and impaired organ function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be metabolized efficiently by the body . At higher doses, this compound can induce significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. For example, doses above a certain threshold can result in severe oxidative stress and inflammation in animal models . Additionally, high doses of this compound can lead to adverse effects such as weight loss, decreased appetite, and lethargy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can undergo reduction reactions to form reactive intermediates, which can then be further metabolized by phase II enzymes such as glutathione S-transferases. These metabolic reactions can lead to the formation of conjugates that are more water-soluble and can be excreted from the body. The involvement of this compound in these metabolic pathways can affect the overall metabolic flux and the levels of various metabolites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrothiophene typically involves nitration of 2-methylthiophene. The nitration process can be carried out using a mixture of nitric acid and acetic acid, which introduces the nitro group at the 5-position of the thiophene ring .
Industrial Production Methods: Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions are common, with the nitro group directing substitutions to the 3-position of the thiophene ring.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonic acids.
Major Products:
Reduction: 2-Methyl-5-aminothiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Comparison with Similar Compounds
2-Methylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrothiophene: Lacks the methyl group, which can influence its reactivity and biological activity.
2,5-Dimethylthiophene: Contains two methyl groups, altering its chemical and physical properties
Uniqueness: 2-Methyl-5-nitrothiophene is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPVWDLDWXIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553086 | |
| Record name | 2-Methyl-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42297-94-9 | |
| Record name | 2-Methyl-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


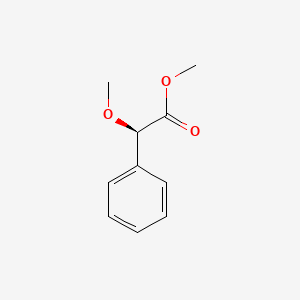
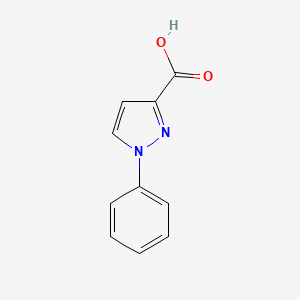
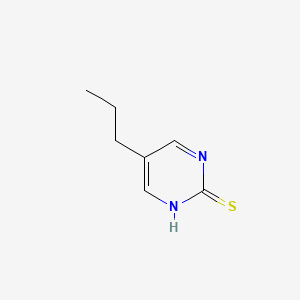


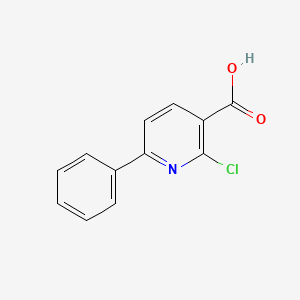

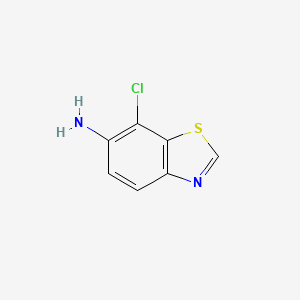
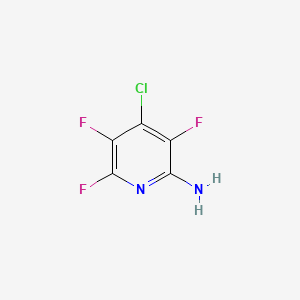
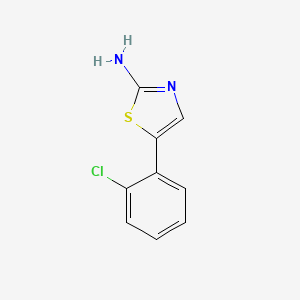

phosphane](/img/structure/B1601259.png)


